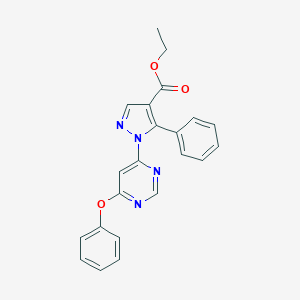![molecular formula C17H10F4N4S B287255 3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287255.png)
3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family, which has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the biosynthesis of important cellular components. In addition, it may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess antifungal and antibacterial activities. In addition, this compound has been shown to possess anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a novel therapeutic agent. This compound has been shown to possess a range of biological activities that make it a promising candidate for drug development. However, one limitation of using this compound is the lack of information available on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological activities. Additionally, further research is needed to determine its toxicity and safety profile. Finally, the synthesis of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. One method involves the reaction of 4-fluorobenzylamine with 2-(trifluoromethyl)benzoyl chloride to form an intermediate. This intermediate is then reacted with thiosemicarbazide to give the desired product. Another method involves the reaction of 4-fluorobenzylamine with 2-(trifluoromethyl)benzoyl isothiocyanate to form an intermediate, which is then reacted with hydrazine hydrate to give the desired product.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a range of biological activities that make it a potential candidate for scientific research. Some of these activities include anticancer, antifungal, and antibacterial properties. In addition, this compound has been shown to possess anti-inflammatory and analgesic activities.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H10F4N4S |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-6-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-11-7-5-10(6-8-11)9-14-22-23-16-25(14)24-15(26-16)12-3-1-2-4-13(12)17(19,20)21/h1-8H,9H2 |
Clave InChI |
CJSYOTSWNVYIGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)

![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287195.png)